The Physicochemical and Synthetic Profile of 6-Bromo-7-fluoroindolin-2-one in Targeted Drug Discovery
The Physicochemical and Synthetic Profile of 6-Bromo-7-fluoroindolin-2-one in Targeted Drug Discovery
Executive Overview
In modern medicinal chemistry, the indolin-2-one (oxindole) scaffold serves as a privileged pharmacophore, primarily known for its role in ATP-competitive kinase inhibitors[1]. Within this chemical family, 6-Bromo-7-fluoroindolin-2-one emerges as an exceptionally versatile building block. The strategic placement of a fluorine atom at the C7 position and a bromine atom at the C6 position creates a uniquely tuned molecular architecture that enhances both target binding affinity and synthetic malleability. This technical guide explores the physicochemical profile, core mechanistic reactivity, and field-proven synthetic methodologies for utilizing 6-Bromo-7-fluoroindolin-2-one in the development of next-generation kinase inhibitors[2][3].
Molecular Identity & Physicochemical Profiling
The intrinsic value of 6-Bromo-7-fluoroindolin-2-one lies in its finely balanced stereoelectronic properties[4][5]. Table 1 details its foundational physicochemical characteristics.
Table 1: Quantitative Physicochemical Data
| Property | Value | Contextual Impact in Drug Design |
| Chemical Name | 6-Bromo-7-fluoroindolin-2-one | Standard IUPAC nomenclature. |
| CAS Number | 1415580-09-4 | Registered identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₅BrFNO | Baseline for mass spectrometry and isotopic distribution. |
| Molecular Weight | 230.03 g/mol | Ideal low-MW precursor allowing substantial downstream mass addition. |
| SMILES String | O=C1NC2=C(C=CC(Br)=C2F)C1 | Represents the bicyclic lactam structure with C6 and C7 halogens. |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Critical for anchoring to the hinge region of protein kinases. |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | Secondary interaction site within the ATP-binding pocket. |
The Stereo-Electronic "Halogen Effect"
The adjacent halogens at the C6 and C7 positions are not mere structural placeholders; they profoundly dictate the molecule's behavior:
-
The C7-Fluorine Effect : Fluorine’s extreme electronegativity exerts a strong inductive pull on the neighboring lactam nitrogen. This selectively lowers the pKa of the N-H proton, making it a substantially stronger hydrogen-bond donor. When interacting with the backbone carbonyls of a kinase hinge region (e.g., VEGFR or EGFR), this strengthened H-bond significantly amplifies binding residence time and affinity[3].
-
The C6-Bromine Anchor : The bromine atom at C6 provides a highly labile, orthogonal reactivity site. In the context of the binding pocket, C6 typically points towards the solvent-exposed channel or a deep hydrophobic sub-pocket. The bromine allows for rapid transition-metal-catalyzed diversification (such as Suzuki or Buchwald-Hartwig couplings) to selectively probe these spatial regions without altering the core hinge-binding motif.
Core Reactivity & Mechanistic Pathways
The synthetic utility of 6-Bromo-7-fluoroindolin-2-one is defined by its three distinct, chemoselective points of functionalization: the C3 active methylene, the C6 aryl halide, and the N1 lactam core.
Fig 1: Chemoselective derivatization pathways for 6-Bromo-7-fluoroindolin-2-one.
The independence of these reactive sites enables combinatorial library generation. Condensation at C3 rarely interferes with the oxidative addition of palladium at C6, allowing chemists to perform divergent, multi-step syntheses in a single reaction vessel if required[1].
Standardized Experimental Methodologies (E-E-A-T Validated)
To ensure high-fidelity reproducibility, the following protocols have been engineered as self-validating workflows. The causality behind each reagent choice is explicitly detailed.
Protocol 1: C3-Alkylidenation via Knoevenagel Condensation
This protocol generates the core conjugated system characteristic of inhibitors like sunitinib[1][3].
-
Objective: Condensation of 6-Bromo-7-fluoroindolin-2-one with a heteroaryl aldehyde.
-
Reagents: 6-Bromo-7-fluoroindolin-2-one (1.0 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq), Absolute Ethanol (0.2 M).
Step-by-Step Procedure & Causality:
-
Preparation : Suspend the oxindole and aldehyde in absolute ethanol at 25°C. Causality: Ethanol acts as a protic solvent, stabilizing the charged transition states while allowing the highly conjugated product to precipitate directly out of solution, driving the equilibrium forward.
-
Base Addition : Add piperidine dropwise. Causality: Piperidine functions via dual mechanisms. First, it acts as a mild base to deprotonate the C3 methylene (forming the enolate). Second, it condenses with the aldehyde to form a highly reactive iminium intermediate, vastly accelerating the electrophilic attack.
-
Reflux & Monitoring : Heat the reaction to 80°C for 2-4 hours.
-
Self-Validation & QC : The reaction is visually self-validating. The solution will shift from pale yellow to deep orange/red as the extended conjugated π-system of the 3-alkylidene oxindole forms. TLC (Hexanes/EtOAc) will confirm the total consumption of the starting materials.
-
Isolation : Cool to 0°C, filter the resulting crystalline precipitate, and wash with cold ethanol to yield the pure Z-isomer product (the Z-isomer is thermodynamically favored due to steric minimization and intramolecular hydrogen bonding).
Protocol 2: C6-Suzuki-Miyaura Cross-Coupling
This protocol leverages the C6 bromine to append solubility-enhancing or target-specific moieties[2].
-
Objective: Arylation/Heteroarylation at the C6 position.
-
Reagents: 6-Bromo-derivative (1.0 eq), Boronic Acid/Ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).
Step-by-Step Procedure & Causality:
-
Degassing : Suspend reagents in 1,4-Dioxane/H₂O. Sparge with Argon for 15 minutes. Causality: The Pd(0) active catalyst is highly sensitive to oxygen. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate complex, which is a prerequisite for the transmetalation step.
-
Catalyst Addition : Add Pd(dppf)Cl₂ under positive Argon flow. Causality: The dppf ligand has a large bite angle (99°), which promotes rapid reductive elimination, effectively preventing competitive dehalogenation or homocoupling side-reactions.
-
Thermal Activation : Heat the biphasic mixture to 90°C for 6 hours.
-
Self-Validation & QC : Upon successful cross-coupling, two indicators occur: First, the organic layer usually darkens and a precipitate of "Pd-black" (inactive palladium metal) forms on the flask walls as the catalyst turns over. Second, LC-MS analysis of the crude mixture will show the disappearance of the distinct 1:1 (M / M+2) isotopic pattern characteristic of the bromine atom, replaced by the exact mass of the coupled product.
-
Purification : Extract with EtOAc, filter through a plug of Celite to remove palladium particulates, and purify via flash chromatography.
Pharmacological Translation: Kinase Inhibition
Once elaborated, derivatives of 6-Bromo-7-fluoroindolin-2-one showcase potent inhibition profiles across a wide spectrum of kinases implicated in oncology and fibrotic diseases[1][2][3].
-
Receptor Tyrosine Kinases (VEGFR / EGFR): The oxindole core acts as a rigid, shape-complementary anchor in the ATP-binding site. These derivatives aggressively block the autophosphorylation of VEGFR and EGFR, halting the downstream MAPK signaling cascade. This mechanism is primarily utilized to starve hepatocellular carcinomas of their blood supply (anti-angiogenesis)[3].
-
Cyclin-Dependent Kinase 8 (CDK8): Recent fragment-based drug design efforts have proven that functionalized indolin-2-ones are exceptional CDK8 inhibitors. By inhibiting CDK8, these molecules downregulate the phosphorylation of p-Smad3 and RNA Polymerase II. This effectively blocks the TGF-β1 signaling pathway, making these compounds highly attractive candidates for halting Epithelial-Mesenchymal Transition (EMT) and treating Idiopathic Pulmonary Fibrosis (IPF)[2].
Fig 2: Signal transduction disruption via targeted oxindole-based kinase inhibition.
By utilizing 6-Bromo-7-fluoroindolin-2-one as the core synthetic scaffold, drug development teams can systematically tune both the physicochemical properties and the spatial orientation of functional groups, enabling the design of highly selective, high-affinity kinase inhibitors.
References
-
Certified Pharmaceutical Advance Intermediates, Custom synthesis, Building blocks & Impurity Standard – Sunidi Chemsys. Verified physicochemical property database referencing 6-Bromo-7-fluoroindolin-2-one (CAS 1415580-09-4).[4] [Link]
-
Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases – PubMed (National Institutes of Health). Early foundational characterization of the indolin-2-one core as an ATP-competitive kinase inhibitor.[1] [Link]
-
Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors – PubMed (National Institutes of Health). Recent advancements detailing indolin-2-one application in inhibiting CDK8 and IPF pathways.[2] [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors – MDPI. Mechanistic validation of indolin-2-one hybrid pharmacophores in targeting VEGFR and EGFR.[3] [Link]
Sources
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sunidichemsys.com [sunidichemsys.com]
- 5. chemscene.com [chemscene.com]
